5,6-Dehydro-N-methyl Desloratadine is a derivative of Desloratadine, a well-known antihistamine used primarily for the treatment of allergic symptoms. This compound is characterized by its unique molecular structure, which includes a dehydrogenated bond at the 5 and 6 positions of the benzo[5,6]cyclohepta[1,2-b]pyridine framework. The compound is classified under antihistamines and is recognized for its potential pharmacological applications.
5,6-Dehydro-N-methyl Desloratadine falls under the category of synthetic organic compounds and antihistamines. Its chemical classification includes:
The synthesis of 5,6-Dehydro-N-methyl Desloratadine involves several key steps:
A notable synthesis method includes:
The molecular structure of 5,6-Dehydro-N-methyl Desloratadine features:
The primary reactions involving 5,6-Dehydro-N-methyl Desloratadine include acylation and reduction processes. For example:
These reactions often require careful control of conditions such as temperature and pH to optimize yields and minimize side products .
5,6-Dehydro-N-methyl Desloratadine functions primarily as an antagonist at the histamine H1 receptor. Its mechanism involves:
Studies indicate that modifications at the molecular structure can enhance receptor affinity and selectivity compared to its parent compound Desloratadine .
The physical properties of 5,6-Dehydro-N-methyl Desloratadine include:
Key chemical properties include:
Relevant data indicates that purity levels are generally above 95%, making it suitable for pharmaceutical applications .
5,6-Dehydro-N-methyl Desloratadine has several scientific applications:
This compound represents a significant area of interest within medicinal chemistry due to its structural modifications leading to enhanced pharmacological profiles compared to traditional antihistamines like Loratadine and Desloratadine .
5,6-Dehydro-N-methyl Desloratadine is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 13-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,9,12,14-heptaene. This nomenclature reflects its tricyclic framework comprising fused cycloheptane, pyridine, and chlorinated benzene rings, with a methyl-substituted piperidinylidene moiety at position 2. The compound is cataloged under CAS Registry Number 117811-18-4 and is alternatively designated as Loratadine Impurity 32 or Desloratadine Impurity 13 in pharmaceutical contexts, indicating its status as a dehydrogenated and N-methylated analog of desloratadine [4] [7]. Its structure is characterized by unsaturation between positions 5 and 6 (denoted by "5,6-dehydro") and methylation of the piperidine nitrogen, differentiating it from the parent drug.
The molecular formula C₂₀H₁₉ClN₂ distinguishes 5,6-Dehydro-N-methyl Desloratadine from its precursors through two key modifications:
Table 1: Molecular Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Differences |
---|---|---|---|
Loratadine | C₂₂H₂₃ClN₂O₂ | 382.89 | Ethoxycarbonyl piperidine substituent |
Desloratadine | C₁₉H₁₉ClN₂ | 310.82 | Piperidinylidene core |
5,6-Dehydro-N-methyl Desloratadine | C₂₀H₁₉ClN₂ | 322.83 | Dehydrogenation + N-methylation |
This yields a molecular weight of 322.831 g/mol, as confirmed by high-resolution mass spectrometry (exact mass: 322.124) [1] [4]. The mass increase of 12.01 g/mol compared to desloratadine aligns precisely with the substitution of hydrogen by a methyl group at the piperidine nitrogen.
Mass Spectrometry (MS)
Electrospray ionization quadrupole time-of-flight (ESI-Q-TOF) analysis under positive ion mode reveals a protonated molecular ion [M+H]⁺ at m/z 323.13, consistent with the molecular formula C₂₀H₂₀ClN₂⁺. Characteristic fragment ions include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) data delineate the structure:
The absence of aliphatic CH₂ signals adjacent to the piperidine nitrogen (compared to desloratadine) and downfield vinyl proton shifts confirm dehydrogenation.
Infrared (IR) Spectroscopy
Key absorptions (KBr pellet):
Table 2: Key Spectroscopic Techniques and Assignments
Technique | Key Signals | Structural Implication |
---|---|---|
ESI-Q-TOF MS | [M+H]⁺ at m/z 323.13 | Confirms molecular mass and formula |
¹H NMR | δ 2.30 (s, 3H) | N-methyl group |
¹³C NMR | δ 152.0 (quaternary C) | Piperidinylidene sp² carbon |
IR | 1630 cm⁻¹ (C=C) | 5,6-unsaturation in tricyclic system |
While single-crystal X-ray diffraction data for 5,6-Dehydro-N-methyl Desloratadine remains unreported, its solid-state properties can be inferred from analogous desloratadine derivatives. Desloratadine forms multicomponent crystals (e.g., with benzoic acid), where structural characterization employs:
The conformational stability of 5,6-Dehydro-N-methyl Desloratadine is influenced by steric constraints from the N-methyl group and planarity imposed by the 5,6-unsaturation. Molecular modeling predicts restricted rotation about the C2–piperidinylidene bond, stabilizing a s-cis conformation where the piperidine ring lies coplanar with the tricyclic system. This planarity enhances π-conjugation, evidenced by UV hypsochromic shifts relative to desloratadine [4] [7]. Accelerated stability studies of similar structures (40°C, 75% relative humidity for 4 months) indicate no polymorphic transitions, suggesting robustness under standard storage conditions [3].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7